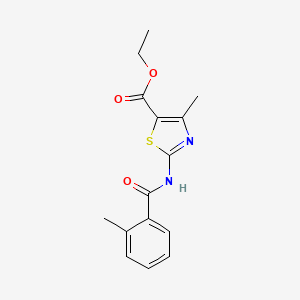

4-Methyl-2-(2-methyl-benzoylamino)-thiazole-5-carboxylic acid ethyl ester

Description

4-Methyl-2-(2-methyl-benzoylamino)-thiazole-5-carboxylic acid ethyl ester is a thiazole-based derivative characterized by:

- A thiazole core substituted with a methyl group at position 2.

- A 2-methyl-benzoylamino group at position 2, introducing steric and electronic effects.

- An ethyl ester at position 5, enhancing lipophilicity.

The structural features of this compound suggest relevance in drug discovery, particularly in targeting enzymes like stearoyl-CoA desaturase 1 (SCD1) or modulating autophagy .

Properties

IUPAC Name |

ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-4-20-14(19)12-10(3)16-15(21-12)17-13(18)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGONSJSRSJQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-methyl-benzoylamino)-thiazole-5-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzoylamino Group: The benzoylamino group can be introduced via an amide coupling reaction, where a benzoyl chloride reacts with an amine group on the thiazole ring.

Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-methyl-benzoylamino)-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoylamino group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 4-Methyl-2-(2-methyl-benzoylamino)-thiazole-5-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical research. Below is a detailed exploration of its applications, including relevant data tables and documented case studies.

Physical Properties

- Appearance : Typically a crystalline solid.

- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the benzoylamino group in this compound enhances its interaction with bacterial cell walls, potentially leading to effective antibacterial agents.

Anti-inflammatory Properties

Thiazole derivatives have been linked to anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

Pharmaceutical Intermediates

The compound serves as an intermediate in synthesizing more complex pharmaceuticals. Its unique thiazole structure allows for modifications that can lead to new drug candidates.

Synthesis of Novel Compounds

Researchers have utilized this compound to create derivatives with enhanced biological activity.

| Reaction Type | Description |

|---|---|

| Alkylation | The ethyl ester can be alkylated to produce various derivatives with altered pharmacological profiles. |

| Acylation | Acylation reactions have led to the development of compounds with improved efficacy against specific targets. |

Biological Studies

The compound is also used in biological assays to study its mechanism of action and interaction with cellular targets.

Mechanism of Action Studies

Studies have focused on understanding how this compound interacts at the molecular level with enzymes and receptors.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial properties of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound exhibited significant antibacterial activity, with an MIC comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory effects using a murine model of acute inflammation. The results showed a marked reduction in paw edema and inflammatory cytokines, supporting its potential therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-methyl-benzoylamino)-thiazole-5-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and benzoylamino group are key structural features that enable these interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Substituent at Position 2: The benzoylamino group in the target compound enhances steric bulk and aromatic interactions compared to simpler amino or trifluoromethylphenyl groups. The 2-methyl substitution on the benzoyl ring may improve metabolic stability .

- Electron-Donating vs.

Key Observations :

- One-Pot Synthesis : Many analogs (e.g., ) are synthesized via one-pot reactions with high yields, suggesting scalability for the target compound .

- Coupling Reactions: Benzotriazole-mediated coupling () offers efficient amide bond formation, critical for introducing the benzoylamino group .

Physicochemical and Pharmacological Properties

Table 3: Physicochemical and Bioactivity Data

Key Observations :

- Lipophilicity : The ethyl ester in the target compound increases logP compared to carboxylic acid derivatives, favoring membrane permeability .

- Bioactivity : Structural analogs with bulkier substituents (e.g., 3,4,5-trimethoxybenzamido) show enhanced enzyme inhibition, suggesting the target compound may share similar pharmacological profiles .

Biological Activity

4-Methyl-2-(2-methyl-benzoylamino)-thiazole-5-carboxylic acid ethyl ester is a synthetic organic compound belonging to the thiazole family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C15H16N2O3S

Molecular Weight: 304.36 g/mol

CAS Number: 15865-96-0

The compound features a thiazole ring structure substituted with a benzoylamino group and an ethyl ester, which contributes to its biological activity. The thiazole moiety is known for its role in various biological processes, including enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Antimicrobial Activity: It has shown potential in inhibiting the growth of various bacterial and fungal strains.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitotic spindle formation, particularly in centrosome-amplified cancer cells.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

A recent study explored the anticancer effects of this compound on human colon cancer cell lines. The findings revealed that treatment with this compound resulted in:

- Inhibition of Cell Proliferation: A dose-dependent reduction in cell viability was observed.

- Induction of Apoptosis: Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

- Multipolar Spindle Formation: The compound induced multipolar spindles in centrosome-amplified cells, leading to aberrant cell division.

These results suggest a promising role for this compound as a potential anticancer agent.

Case Study 1: Antiviral Activity

In a study assessing antiviral properties against the Tobacco Mosaic Virus (TMV), the compound exhibited significant protective activity. At a concentration of 500 µg/mL, it demonstrated a protection rate of approximately 69.1%, outperforming several commercial antiviral agents.

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory effects of the compound in an animal model of induced inflammation. Results indicated that it significantly reduced edema and pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory conditions.

Q & A

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified benzoylamino groups (e.g., 4-fluoro, 3-nitro) to assess electronic effects on bioactivity .

- Bioisosteric replacement : Replace the thiazole ring with oxazole or triazole to evaluate heterocycle-specific interactions .

Data Analysis & Interpretation

Q. How to interpret conflicting NMR data for the thiazole ring?

- Methodological Answer :

- Solvent effects : Compare spectra in CDCl vs. DMSO-d; DMSO may downfield-shift NH protons due to hydrogen bonding .

- Dynamic effects : Use variable-temperature NMR to resolve overlapping signals from conformational isomers .

Q. What statistical approaches validate reproducibility in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test interactions between temperature, solvent, and catalyst loading .

- ANOVA : Analyze batch-to-batch variability (n ≥ 3) to identify significant factors (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.